6-[(4-Chlorophenyl)(diphenyl)methoxy]hexan-1-ol
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Overview
Description
6-[(4-Chlorophenyl)(diphenyl)methoxy]hexan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hexanol chain substituted with a 4-chlorophenyl and diphenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Chlorophenyl)(diphenyl)methoxy]hexan-1-ol typically involves the reaction of 4-chlorophenyl diphenylmethanol with hexanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Chlorophenyl)(diphenyl)methoxy]hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
6-[(4-Chlorophenyl)(diphenyl)methoxy]hexan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(4-Chlorophenyl)(diphenyl)methoxy]hexan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl diphenylmethanol: Shares a similar aromatic structure but lacks the hexanol chain.
Diphenylmethanol: Contains the diphenylmethoxy group but without the chlorophenyl substitution.
Hexanol: A simple alcohol with a hexanol chain but without the aromatic substitutions.
Uniqueness
6-[(4-Chlorophenyl)(diphenyl)methoxy]hexan-1-ol is unique due to the combination of its aromatic and aliphatic components. This structural diversity imparts distinct chemical and physical properties, making it valuable for specific applications that require both hydrophobic and hydrophilic characteristics.
Properties
CAS No. |
921588-01-4 |
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Molecular Formula |
C25H27ClO2 |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)-diphenylmethoxy]hexan-1-ol |
InChI |
InChI=1S/C25H27ClO2/c26-24-17-15-23(16-18-24)25(21-11-5-3-6-12-21,22-13-7-4-8-14-22)28-20-10-2-1-9-19-27/h3-8,11-18,27H,1-2,9-10,19-20H2 |
InChI Key |
WJUPEGOPWIFVBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)OCCCCCCO |
Origin of Product |
United States |
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